molecular formula C13H15NO2 B2813163 Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid CAS No. 1160247-94-8

Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid

Cat. No.: B2813163
CAS No.: 1160247-94-8
M. Wt: 217.268
InChI Key: WZHMXASENBULNW-UHFFFAOYSA-N
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Description

Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid (CAS 2177259-38-8) is a high-value spirocyclic oxindole building block for medicinal chemistry and drug discovery research. This compound features a spiro architecture at the 3-position of the oxindole core, a privileged structure in organic synthesis known for its three-dimensionality and prevalence in bioactive molecules . The spirocyclic oxindole scaffold is of significant interest in the synthesis of novel chemical entities, particularly for the development of antitumor, anti-viral, and central nervous system (CNS) active agents . The molecule has a molecular formula of C18H23NO4 and a molecular weight of 317.39 g/mol . It is supplied with high purity and is characterized by its carbocyclic spiro-fused ring system, which incorporates a cyclopentane moiety. This structure offers a rigid, three-dimensional scaffold that can improve physicochemical properties such as metabolic stability and aqueous solubility compared to flat aromatic compounds, making it highly valuable for exploring new chemical space in pharmaceutical development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12(16)9-3-4-11-10(7-9)13(8-14-11)5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHMXASENBULNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid involves a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is catalyzed by simple and inexpensive NaOH, which promotes the formation of the spirocyclic structure in excellent yields as single diastereomers .

Industrial Production Methods

While specific industrial production methods for spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid are not extensively documented, the principles of green and sustainable chemistry are often applied. This includes using readily available and cost-effective catalysts like NaOH and optimizing reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield spirocyclic ketones or alcohols, while reduction could produce spirocyclic hydrocarbons .

Scientific Research Applications

Overview

Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid is a unique spirocyclic compound that has attracted significant attention in scientific research due to its diverse applications in medicinal chemistry, biology, and material sciences. Its distinct molecular structure enables it to interact with various biological targets, leading to potential therapeutic applications.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation by interfering with specific signaling pathways and inhibiting enzymes associated with tumor growth .
  • Antimicrobial Properties : The compound demonstrates antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Bromodomain Inhibition : The compound acts as a bromodomain inhibitor, targeting proteins involved in gene regulation that are often dysregulated in cancers. This mechanism suggests potential therapeutic applications in oncology .

Biological Studies

  • Protein-Ligand Interactions : Its unique structure allows it to interact effectively with biological targets, facilitating studies on protein-ligand interactions which are crucial for drug discovery .
  • Inflammatory Response Modulation : Preliminary studies suggest that the compound may have anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation .

Synthetic Chemistry

The compound serves as a versatile building block for synthesizing more complex spirocyclic compounds. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) allows for the development of derivatives with enhanced biological activities .

Case Study 1: Anticancer Research

A study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability, comparable to established chemotherapeutic agents like doxorubicin. The compound's mechanism involved the inhibition of key signaling pathways associated with cancer progression.

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It was found to exhibit potent activity at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The three-dimensional structure of the spirocyclic system allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological activity. This compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Features :

  • The spiro junction restricts conformational flexibility, enhancing stereochemical control.
  • The carboxylic acid group at the 5' position enables functionalization for drug discovery or material science applications.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

  • Ring Size Effects : Replacing cyclopentane with cyclohexane (as in Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid) increases molecular weight and may alter solubility or steric hindrance .
  • Substituent Impact : Chlorophenyl or tert-butyl groups (e.g., in Spiro[indole-2,2'-pyrrole] derivatives) reduce yields (70–80%) compared to NaOH-catalyzed spiro(cyclopentane-indoline) syntheses (85–95%) .

Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Compound Name Melting Point (°C) IR (cm⁻¹) $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm)
Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid 138–140 1700–1750 (C=O), 3200–3400 (OH) 1.2–1.5 (cyclopentane CH₂), 7.2–7.5 (indole H) 175–180 (C=O), 120–130 (aromatic C)
Spiro[indole-2,2'-pyrrole]-3-(3-chlorophenyl)imine 138–140 1680–1720 (C=O), 3100 (NH) 1.4 (t-Bu), 7.3–7.6 (Cl-C₆H₄) 165–170 (C=O), 135–140 (Cl-C₆H₃)
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid N/A 3300–3500 (NH), 1700 (C=O) 1.5–1.8 (cyclopentyl CH₂), 7.4–7.6 (Ph) 175 (C=O), 125–140 (aromatic C)

Key Observations :

  • IR Spectroscopy : Carboxylic acid derivatives show strong C=O stretches (1700–1750 cm⁻¹), while NH or OH groups appear at 3100–3400 cm⁻¹ .
  • NMR Trends: Cyclopentane protons resonate at δ 1.2–1.5, while aromatic indole/isoquinoline protons appear at δ 7.2–7.6 .

Biological Activity

Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid is a unique spirocyclic compound characterized by its distinctive structure combining a cyclopentane ring and an indoline moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅NO₂, with a molecular weight of approximately 217.26 g/mol. The presence of the carboxylic acid functional group enhances its solubility and stability, making it suitable for various biological applications.

Property Value
Molecular FormulaC₁₃H₁₅NO₂
Molecular Weight217.26 g/mol
Functional GroupsCarboxylic acid
Structural FeaturesSpirocyclic

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's three-dimensional structure allows it to fit into enzyme active sites or receptor binding pockets, modulating various biological pathways. Notably, it has been identified as a bromodomain inhibitor, which plays a crucial role in gene expression regulation associated with cancer and other diseases.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in prostate cancer cells by arresting the cell cycle in the G0/G1 phase and activating caspase-dependent pathways .

Antimicrobial Activity

The compound also displays promising antimicrobial activity. Studies indicate that it can inhibit the growth of certain bacterial strains, potentially making it a candidate for developing new antimicrobial agents . The mechanism involves disrupting bacterial cell function through interactions with critical proteins.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This property suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Antiviral Activity : A study highlighted that derivatives of spirocyclic compounds exhibited nanomolar activity against HIV-2 and micromolar activity against malaria parasites. This indicates a broad spectrum of antiviral activity which could be further explored for therapeutic applications against viral infections .
  • Structure-Activity Relationship (SAR) : Research involving various derivatives has led to insights into their SAR, identifying key structural features that enhance biological activity against cancer cells. Modifications at specific positions on the indoline ring have been shown to significantly impact efficacy .
  • Bromodomain Inhibition : The ability of this compound to inhibit bromodomains suggests its utility in treating cancers associated with dysregulated gene expression. This mechanism underlines the importance of this compound in drug discovery efforts targeting epigenetic regulators .

Q & A

Q. What are the common synthetic routes for Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid derivatives, and how are reaction conditions optimized?

Methodological Answer: A widely used approach involves three-component reactions combining alkyl isocyanides, dialkyl acetylenedicarboxylates (e.g., DMAD), and 3-methyleneoxindoles in refluxing toluene (110°C, 0.5–2 hours). Key parameters include solvent choice (toluene > MeCN > THF), temperature (higher yields at 110°C), and stoichiometric ratios (1:1.5:1 for oxindole:DMAD:isocyanide). Post-reaction purification via silica gel chromatography (petroleum ether/ethyl acetate) ensures product isolation. Yields range from 62% to 86%, depending on substituents .

Q. What analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer: Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm spirocyclic structure and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., EI-TOF with m/z accuracy < 5 ppm) .
  • X-ray crystallography (where feasible) to resolve stereochemical ambiguities, particularly for chiral centers in the cyclopentane-indoline fused system .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Avoid exposure to moisture, static electricity, and open flames during handling.
  • Use PPE (gloves, goggles) and work in a fume hood to minimize inhalation/contact risks, as per SDS guidelines .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of spirocyclic indoline derivatives?

Methodological Answer: Stereoselectivity is influenced by:

  • Solvent polarity : Non-polar solvents (toluene) favor spirocyclization over side reactions.
  • Catalytic additives : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) can induce enantioselectivity.
  • Substituent effects : Bulky groups (e.g., tert-butyl) on the indoline ring reduce conformational flexibility, enhancing diastereomeric purity .

Q. What computational strategies are used to predict the reactivity and bioactivity of this compound analogs?

Methodological Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) model transition states to explain regioselectivity in cycloadditions.
  • Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., enzymes), guided by X-ray structures of homologs.
  • ADMET prediction tools (SwissADME) optimize pharmacokinetic properties by modifying carboxylate or cyclopentane substituents .

Q. How can researchers resolve contradictions in NMR data for structurally similar spiro compounds?

Methodological Answer:

  • Variable temperature NMR distinguishes dynamic equilibria (e.g., ring-flipping) from static conformers.
  • Isotopic labeling (e.g., ¹³C-enriched samples) clarifies ambiguous couplings in crowded spectra.
  • Comparative analysis with published datasets (e.g., HRMS fragmentation patterns) validates assignments .

Q. What mechanistic insights explain the formation of spirocyclic byproducts in multicomponent reactions?

Methodological Answer: Proposed mechanisms involve:

  • Stepwise [2+2] cycloaddition between acetylenedicarboxylates and isocyanides, followed by oxindole trapping.
  • Radical intermediates , inferred from ESR studies under anaerobic conditions.
  • Acid/base-mediated ring expansion , supported by kinetic isotope effects (KIE) using deuterated solvents .

Q. How can low yields in spirocyclization reactions be systematically troubleshooted?

Methodological Answer:

  • Screen solvents : Polar aprotic solvents (DMF) may stabilize intermediates but reduce cyclization efficiency.
  • Optimize stoichiometry : Excess isocyanide (1.5 eq.) drives reaction completion.
  • Additives : Molecular sieves (4Å) absorb moisture, while TEMPO suppresses radical side pathways .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against targets (e.g., kinases) using fluorescence-based substrates.
  • Cell viability assays (MTT/XTT) assess cytotoxicity in cancer/normal cell lines.
  • In silico mutagenesis identifies critical binding residues for structure-activity relationship (SAR) studies .

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